molecular formula C106H178N40O32S7 B582968 omega-conotoxin MVIIC CAS No. 147794-23-8

omega-conotoxin MVIIC

カタログ番号: B582968
CAS番号: 147794-23-8
分子量: 2749.3 g/mol
InChIキー: FHVUTHWUIUXZBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omega-conotoxin MVIIC (ω-CTx-MVIIC) is a 26-residue peptide isolated from the venom of the marine cone snail Conus magus. It contains three disulfide bonds (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26) that stabilize its triple-stranded, anti-parallel β-sheet structure . MVIIC is a potent inhibitor of voltage-sensitive calcium channels (VSCCs), with high affinity for P/Q-type (Cav2.1) and moderate activity against N-type (Cav2.2) channels . Its mechanism involves binding to the α1A subunit of P/Q-type channels, which are critical for neurotransmitter release at presynaptic terminals .

準備方法

オメガ-コノトキシン MVIIC は、通常、固相ペプチド合成 (SPPS) を使用して合成されます。この方法は、成長するペプチド鎖にアミノ酸を逐次的に付加することができます 。合成には、次の手順が含まれます。

    樹脂への負荷: 最初のアミノ酸が固体樹脂支持体に結合します。

    鎖伸長: 後続のアミノ酸は、特定の順序で 1 つずつ追加されます。各追加には、脱保護とカップリング反応が含まれます。

    切断と精製: 完成したペプチドは樹脂から切断され、高速液体クロマトグラフィー (HPLC) を使用して精製されます。

オメガ-コノトキシン MVIIC の工業生産は、同様の原理に従っていますが、規模が大きく、収量と純度を最適化しています .

化学反応の分析

Oxidative Folding

The proper formation of disulfide bonds is crucial for the biological activity of omega-conotoxin MVIIC .

  • Conditions for Correct Folding Oxidative folding of this compound favors mismatched disulfide bonds in an ammonium acetate buffer at pH 7.7 and 21°C. Lowering the reaction temperature to 5°C and increasing the salt concentration (e.g., 2M (NH4)2SO4) promotes the correct folding and yields the biologically active product .
  • Two-Stage Pathway The folding process occurs in two stages:
    • Formation of mismatched disulfide bonds.
    • Rearrangement of these bonds to form the correct pairings .
  • Effect of Temperature and Salt Temperature and salt concentration significantly influence the equilibrium between mismatched and correctly formed disulfide bonds. Anion binding at low concentrations and the salting-out effect at high salt concentrations can explain the effect of salts on the rearrangement reaction .

Reductive Amination

Reductive amination is a chemical reaction used to modify omega-conotoxin MVIIA (a related conotoxin) by grafting alkyl chains to the peptide sequence . This method can be employed to modify omega-conotoxin MVIIA at various sites .

  • Reaction Mechanism Myristic aldehyde reacts with the amino groups on the side chains of lysine residues in omega-conotoxin MVIIA to form Schiff bases. Sodium cyanoborohydride (NaBH3CN) then reduces these Schiff bases, creating covalent bonds and yielding alkyl chain-modified peptides .
  • Optimization of Reaction Conditions The molar ratio of peptide to myristic aldehyde, the reaction solvent, and the pH influence the reaction. A 1:1 molar ratio of omega-conotoxin MVIIA to myristic aldehyde in methanol at a weakly acidic pH is suitable for obtaining the modified peptide .
  • Multi-Site Modification Performing the modification reaction with a 1:2 molar ratio of omega-conotoxin MVIIA to myristic aldehyde results in multi-site modification .
  • Identification of Modified Peptides High-performance liquid chromatography (HPLC) and ESI-MS are used to identify the modified peptides. The preferred site for the reaction is the lysine residue at position 2 (K2) .

Other Chemical Modifications

  • N-acetylation and Deamidation N-acetylation of the N-terminus or deamidation of the C-terminus of omega-conotoxins reduces their potency .

Structural Features and Modifications

  • Disulfide Bridges Omega-conotoxins have a compact structure maintained by disulfide bridges . For this compound, these bonds are between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26 .
  • Importance of Tyrosine Residue Alanine-replacement studies have shown that Tyrosine (Tyr13) is a crucial residue for binding to calcium channels .
  • Beta-Sheet Structure Omega-conotoxin MVIIA contains a short triple-stranded antiparallel beta-sheet .

Effects of Salt Concentration and Temperature on Folding

FactorEffect
Low TemperatureFavors correct folding and biologically active product
High Salt ConcentrationNecessary to obtain the correctly folded biologically active product. Affects equilibrium between mismatched and correctly formed disulfide bonds .

Reductive Amination Optimization

Molar Ratio (MVIIA:Myristic Aldehyde)Outcome
1:0.5Incomplete reaction of ω-conotoxin MVIIA, low intensity of modified peptide
1:1Modified peptide peak is the main peak with high signal intensity
1:3 and 1:10Complete reaction of ω-conotoxin MVIIA, but low peak intensity of the modification product, possibly due to over-introduction of myristic aldehyde

類似化合物との比較

Structural and Functional Comparison with Related Omega-Conotoxins

Key Structural Features

Feature MVIIC MVIIA (Ziconotide) GVIA
Source Conus magus Conus magus Conus geographus
Residues 26 25 27
Disulfide Bonds Cys1-16, Cys8-20, Cys15-26 Cys1-16, Cys8-20, Cys15-25 Cys1-16, Cys8-20, Cys15-27
Secondary Structure Triple β-sheet, four turns Triple β-sheet, four turns Triple β-sheet, four turns
Loop 2 Sequence Arg10, Lys11, Thr12 Arg10, Lys11, Tyr12 Arg11, Arg12, Tyr13
Loop 4 Sequence Gly19, Ser20, Cys21 Arg21, Cys22 Gly22, Ser23

Key Insights :

  • Loop 2 and 4 : These regions determine channel selectivity. MVIIC’s Loop 2 (Arg10, Lys11, Thr12) and Loop 4 (Gly19, Ser20) confer dual N/P/Q-type activity, whereas MVIIA’s Loop 2 (Tyr12) enhances N-type specificity .
  • Structural Flexibility : MVIIC exhibits conformational exchange in its binding loop (Cys8-Cys20), which may enable broader channel interactions compared to the more rigid GVIA .

Calcium Channel Selectivity and Affinity

Compound Primary Target (IC₅₀) Secondary Targets Binding Kinetics
MVIIC P/Q-type (~50 nM) N-type (~18 nM) Slow block (P/Q), rapid block (N)
MVIIA N-type (~1–10 nM) Minimal P/Q-type activity Rapid, irreversible block
GVIA N-type (~0.1–1 nM) None Irreversible block
CVID N-type (~0.3 nM) P/Q-type (~40 nM) Moderate reversibility

Functional Implications :

  • MVIIC uniquely blocks both N- and P/Q-type channels in hippocampal synapses, making it a tool for studying synaptic transmission .
  • MVIIA (Ziconotide) is FDA-approved for chronic pain due to its selective N-type blockade, while MVIIC’s broader activity limits therapeutic use .
  • GVIA ’s irreversible N-type inhibition is useful for mapping channel distribution but lacks clinical relevance due to poor CNS penetration .

Mechanistic and Pharmacological Differences

Binding Dynamics

  • MVIIC : Binds α1A (P/Q) and α1B (N) subunits. Sequential application experiments show partial overlap with MVIIA (N-type) and ω-Aga-IVA (P/Q-type) binding sites, suggesting distinct but adjacent epitopes .

生物活性

Omega-conotoxin MVIIC (MVIIC) is a peptide neurotoxin derived from the venom of the marine cone snail, Conus magus. It is primarily known for its role as a selective blocker of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.1) and P/Q-type (CaV2.2) channels. This article delves into the biological activity of MVIIC, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

MVIIC exerts its biological effects by inhibiting calcium influx through specific VGCCs, which are crucial for neurotransmitter release in both central and peripheral nervous systems. The peptide's structure allows it to bind selectively to these channels, blocking calcium entry and consequently modulating synaptic transmission and neuronal excitability.

Key Characteristics:

  • Composition: MVIIC consists of 26 amino acids with multiple disulfide bonds that stabilize its structure.
  • Target Channels: Primarily inhibits N-type and P/Q-type VGCCs, with some effects on R-type channels as well .
  • Biological Effects: Reduction in calcium influx leads to decreased neurotransmitter release, which can be beneficial in conditions characterized by excessive neuronal activity or injury.

Neuroprotective Effects

Recent studies have demonstrated that MVIIC possesses neuroprotective properties, particularly in models of spinal cord injury (SCI). Research indicates that MVIIC can significantly reduce neuronal apoptosis and promote recovery following ischemic events.

In Vitro Studies:

  • In spinal cord slices subjected to ischemia, MVIIC pretreatment resulted in a 24.34% reduction in cell death compared to untreated controls. This was associated with decreased activation of caspase-3, a key marker of apoptosis .

In Vivo Studies:

  • In a rat model of SCI, MVIIC was administered intralesionally after injury. Behavioral assessments using the Basso Beattie Bresnahan scale showed significant recovery in hindlimb function with doses as low as 15 pmol , highlighting its potential for therapeutic use in spinal injuries .

Comparative Studies

To understand the efficacy and selectivity of MVIIC relative to other conotoxins, a comparison with other omega-conotoxins such as MVIIA and GVIA is essential.

Conotoxin Target Channel Selectivity Neuroprotective Effects
MVIICN-type, P/Q-typeModerateSignificant
MVIIAN-typeHighStrong
GVIAN-typeVery HighModerate

MVIIC's unique profile allows it to be used in contexts where both N-type and P/Q-type channel inhibition is beneficial, such as in certain pain syndromes and neuroprotective strategies following CNS injuries .

Case Studies

  • Spinal Cord Injury Model:
    • In a controlled study involving Wistar rats subjected to extradural compression at the T12 level, treatment with MVIIC led to improved locomotor function and reduced neuronal cell death compared to placebo groups. Histological analyses confirmed neuron preservation in treated animals .
  • Calcium Channel Blockade:
    • A study demonstrated that MVIIC effectively reduced glutamate release and intracellular calcium accumulation in various neuronal cultures, indicating its potential utility in preventing excitotoxicity associated with neurological disorders .

Q & A

Basic Research Questions

Q. What is the mechanism of action of omega-conotoxin MVIIC in blocking calcium channels, and how does it differ from other omega-conotoxins?

this compound selectively inhibits N- and P/Q-type voltage-sensitive calcium channels (VSCCs) by binding to their α1 subunits. Unlike omega-conotoxin MVIIA (specific to N-type), MVIIC exhibits dual blockade due to structural differences in loops 2 and 4, which determine subtype selectivity . For example, radioligand binding assays ([¹²⁵I]GVIA for N-type; [¹²⁵I]MVIIC for P/Q-type) show that homogeneous loop 2/4 combinations in MVIIC confer broader selectivity compared to MVIIA .

Q. What structural features of this compound are critical for its biological activity?

Key structural elements include:

  • Six cysteine residues forming three disulfide bonds (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25), stabilizing the four-loop scaffold .
  • Loops 2 and 4 , which dictate channel selectivity. Homogeneous loops (e.g., MVIIC’s native loops) enhance P/Q-type affinity, while hybrid loops reduce discrimination .
  • Hydrophobic residues (e.g., Tyr13, Leu11) in loop 2, which interact with channel pore regions .

Q. What experimental assays are standard for evaluating this compound activity?

  • Radioligand binding assays : Use [¹²⁵I]MVIIC for P/Q-type and [¹²⁵I]GVIA for N-type channels in rat brain membranes .
  • Electrophysiology : Patch-clamp recordings in dissociated dorsal root ganglion (DRG) neurons to measure Ca²⁺ current inhibition .
  • In vitro neuroprotection models : Assess glutamate release inhibition in synaptosomes using fluorometric assays .

Q. What methodological considerations are critical for synthesizing this compound?

  • Disulfide bond formation : Use stepwise oxidation (e.g., iodine or DMSO) to ensure correct pairing, as misalignment reduces activity .
  • Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as ion-pairing agent to achieve >98% purity .
  • Validation : Circular dichroism (CD) spectroscopy and NMR to confirm native folding .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?

  • Loop-swap hybrids : Synthesize chimeric peptides (e.g., MVIIA-MVIIC hybrids) and test binding affinities using radioligand assays .
  • NMR-guided mutagenesis : Compare 3D structures of wild-type and mutants (e.g., Tyr13Ala) to identify residues critical for channel interaction .
  • Molecular dynamics simulations : Model toxin-channel docking to predict binding energy hotspots .

Q. How can contradictory data on MVIIC’s selectivity across studies be resolved?

Contradictions often arise from:

  • Tissue specificity : Rat brain vs. DRG neurons exhibit varying VSCC subtype expression. Use transcriptomics (e.g., RNA-seq) to profile channel isoforms in the target tissue .
  • Assay conditions : Standardize Ca²⁺ concentrations (e.g., 2 mM extracellular Ca²⁺ for electrophysiology) to minimize variability .
  • Hybrid peptide interference : Avoid using MVIIC analogs with heterogeneous loops in selectivity studies .

Q. What in vivo models are appropriate for studying MVIIC’s neuroprotective effects?

  • Spinal cord injury (SCI) models : Intrathecal MVIIC administration in rats reduces neuronal apoptosis by 40–60% (TUNEL assay) and improves locomotor recovery (Basso-Beattie-Bresnahan scale) .
  • Ischemic stroke models : Middle cerebral artery occlusion (MCAO) with MVIIC infusion shows 30% reduction in infarct volume (TTC staining) .
  • Controls : Co-administer selective N-type (MVIIA) or P/Q-type (agatoxin IVA) blockers to isolate MVIIC’s contribution .

Q. How does this compound modulate glutamate release, and what methodological approaches quantify this effect?

  • Mechanism : MVIIC blocks presynaptic Ca²⁺ influx through P/Q-type channels, reducing vesicular glutamate release by 70–80% in cortical synaptosomes .
  • Quantification :

  • Fluorometric assays : Measure glutamate via NADH-linked enzymatic reactions (e.g., glutamate dehydrogenase) .
  • Microdialysis : Monitor extracellular glutamate in vivo after SCI or ischemia .

特性

CAS番号

147794-23-8

分子式

C106H178N40O32S7

分子量

2749.3 g/mol

IUPAC名

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid

InChI

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)

InChIキー

FHVUTHWUIUXZBY-UHFFFAOYSA-N

SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

異性体SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

正規SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

外観

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26

同義語

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。